molecular formula C10H14F6N2O4 B13495562 2-Azaspiro[3.3]heptan-6-amine, bis(trifluoroacetic acid)

2-Azaspiro[3.3]heptan-6-amine, bis(trifluoroacetic acid)

Cat. No.: B13495562
M. Wt: 340.22 g/mol
InChI Key: MWPKJUUJNYPVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-azaspiro[3.3]heptan-6-amine; bis(trifluoroacetic acid) is a compound that has garnered significant interest in the fields of synthetic and medicinal chemistry. The compound features a spirocyclic scaffold, which is known for its rigidity and unique spatial arrangement, making it a valuable building block for drug design and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azaspiro[3.3]heptan-6-amine involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings . The reaction conditions typically include the use of organic solvents and bases to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for 2-azaspiro[3.3]heptan-6-amine are not widely documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. The use of protecting groups and optimized reaction conditions can enhance yield and purity, making the process more efficient for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-azaspiro[3.3]heptan-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions often involve the use of organic solvents and controlled temperatures to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted spirocyclic amines and oxo derivatives, which can be further utilized in drug design and other applications .

Mechanism of Action

The mechanism of action of 2-azaspiro[3.3]heptan-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic scaffold provides a rigid framework that can enhance binding affinity and selectivity for these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-azaspiro[3.3]heptan-6-amine stands out due to its unique amine functionality, which provides additional reactivity and versatility in chemical synthesis. Its bis(trifluoroacetic acid) salt form enhances its stability and solubility, making it more suitable for various applications .

Properties

Molecular Formula

C10H14F6N2O4

Molecular Weight

340.22 g/mol

IUPAC Name

2-azaspiro[3.3]heptan-6-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H12N2.2C2HF3O2/c7-5-1-6(2-5)3-8-4-6;2*3-2(4,5)1(6)7/h5,8H,1-4,7H2;2*(H,6,7)

InChI Key

MWPKJUUJNYPVGK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CNC2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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